Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate
Description
Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate is a chiral compound with significant interest in various scientific fields. This compound features a piperazine ring substituted with a pyridine moiety and a carboxylate ester group, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-17-11(16)10-9(14-8(15)6-13-10)7-3-2-4-12-5-7/h2-5,9-10,13H,6H2,1H3,(H,14,15)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIDNUTZSPIZDP-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(NC(=O)CN1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](NC(=O)CN1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperazine derivatives.
Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.
Introduction of Pyridine Moiety: The pyridine moiety is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Esterification: The final step involves the esterification of the carboxylate group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate serves as a building block for synthesizing more complex molecules. Its unique functional groups enable various chemical reactions including oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Alkyl halides with sodium hydroxide | Various substituted derivatives |
Biology
Biologically, this compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific molecular targets makes it valuable in studying enzyme activities and receptor interactions.
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties , including:
- Antimicrobial activity
- Anticancer potential
- Neuroprotective effects
Case studies have shown promising results in terms of efficacy against various diseases. For instance, its derivatives have been evaluated for antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity.
Industry
In industrial applications, this compound is utilized in the development of new materials and catalysts . Its unique chemical structure allows it to act as a precursor in synthesizing advanced materials used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate: Another chiral compound with similar structural features.
(2R,3S)-Ethyl-3-phenylglycidate: Used in the synthesis of pharmaceutical intermediates.
Uniqueness
Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate is a chiral compound that has garnered significant attention in various scientific fields due to its unique structural features and potential biological activities. This compound is characterized by a piperazine ring, a pyridine moiety, and a carboxylate ester group, making it versatile for research and industrial applications.
Synthesis
The synthesis typically involves several key steps:
- Formation of the Piperazine Ring : This is achieved through cyclization reactions.
- Introduction of the Pyridine Moiety : This can be accomplished via coupling reactions.
- Esterification : The final step involves esterification using methanol and an acid catalyst.
This compound interacts with specific molecular targets, potentially modulating enzyme or receptor activity. This interaction may trigger downstream signaling pathways that are relevant in various biological contexts.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological effects, including:
- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.
- Potential Anticancer Activity : Some studies have explored its effects on cancer cell lines, indicating possible cytotoxic effects against certain types of cancer .
Case Studies and Research Findings
- In Vitro Studies : In studies involving human cancer cell lines, this compound demonstrated significant cytotoxicity at concentrations ranging from 10 µM to 100 µM.
- Animal Models : In vivo studies using murine models have shown that the compound can inhibit tumor growth when administered at specific dosages, suggesting its potential as a therapeutic agent in oncology .
- Structure–Activity Relationship (SAR) : SAR studies have indicated that modifications to the piperazine or pyridine moieties can significantly alter the biological activity of the compound, highlighting the importance of its structural components in mediating effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antioxidant, anti-inflammatory, anticancer |
| (2R,3S)-Ethyl-3-(4-methoxyphenyl)glycidate | Structure | Anticancer properties |
| 6-substituted [1,2,5]oxadiazolo[3,4-b]pyridin derivatives | Structure | Mitochondrial uncoupling agents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
